molecular formula C21H23NO2 B2929638 (3,5-dimethylphenyl)methyl 4-(1H-indol-3-yl)butanoate CAS No. 860784-03-8

(3,5-dimethylphenyl)methyl 4-(1H-indol-3-yl)butanoate

Cat. No.: B2929638
CAS No.: 860784-03-8
M. Wt: 321.42
InChI Key: PVLQSFURYDWTCI-UHFFFAOYSA-N
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Description

(3,5-Dimethylphenyl)methyl 4-(1H-indol-3-yl)butanoate is a chemical compound with the molecular formula C21H23NO2 and a molecular weight of 321.42 g/mol This compound is known for its unique structure, which combines an indole moiety with a butanoate ester linked to a dimethylphenyl group

Preparation Methods

The synthesis of (3,5-dimethylphenyl)methyl 4-(1H-indol-3-yl)butanoate typically involves the esterification of 4-(1H-indol-3-yl)butanoic acid with (3,5-dimethylphenyl)methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the principles of esterification and the use of appropriate catalysts and solvents would apply similarly in an industrial setting.

Chemical Reactions Analysis

(3,5-Dimethylphenyl)methyl 4-(1H-indol-3-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, where nucleophiles like amines or alcohols can replace the ester moiety.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., sulfuric acid, p-toluenesulfonic acid), and specific oxidizing or reducing agents .

Scientific Research Applications

(3,5-Dimethylphenyl)methyl 4-(1H-indol-3-yl)butanoate has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to (3,5-dimethylphenyl)methyl 4-(1H-indol-3-yl)butanoate include other indole derivatives and esters, such as:

    Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    (3,5-Dimethylphenyl)methyl acetate: A simpler ester with similar structural features but lacking the indole moiety.

The uniqueness of this compound lies in its combination of an indole structure with a dimethylphenyl ester, which may confer distinct chemical and biological properties .

Properties

IUPAC Name

(3,5-dimethylphenyl)methyl 4-(1H-indol-3-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2/c1-15-10-16(2)12-17(11-15)14-24-21(23)9-5-6-18-13-22-20-8-4-3-7-19(18)20/h3-4,7-8,10-13,22H,5-6,9,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLQSFURYDWTCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)COC(=O)CCCC2=CNC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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